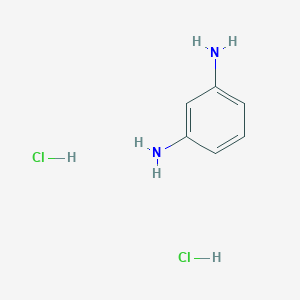

M-phenylenediamine dihydrochloride

Description

Properties

IUPAC Name |

benzene-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-2-1-3-6(8)4-5;;/h1-4H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTOYMIYCMHPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021139 | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [MSDSonline] | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water; soluble in alcohol | |

| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or slightly red crystalline powder | |

CAS No. |

541-69-5 | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE5RLO93TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6237 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to M-phenylenediamine Dihydrochloride: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of m-phenylenediamine (B132917) dihydrochloride (B599025), a versatile chemical intermediate. The document details experimental protocols for its synthesis, purification, and analysis, and explores its applications in various fields, including the synthesis of high-performance polymers and pharmaceuticals.

Core Chemical Properties

M-phenylenediamine dihydrochloride, the dihydrochloride salt of 1,3-diaminobenzene, is a stable and water-soluble crystalline solid. Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory and industrial applications.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₆H₁₀Cl₂N₂ | |

| Molecular Weight | 181.06 g/mol | [1] |

| Appearance | Light beige to gray-beige crystalline powder.[2] | [2] |

| Melting Point | 260°C (decomposes) | [2] |

| Boiling Point | 283.2°C at 760 mmHg (for the free base) | [2] |

| Solubility | Freely soluble in water; soluble in alcohol.[1] | [1] |

| Vapor Pressure | 0.00321 mmHg at 25°C (for the free base) | [2] |

| Stability | Stable under normal conditions, but is light sensitive.[3] | [3] |

| Incompatibilities | Strong oxidizing agents.[2] | [2] |

Identification and Structural Information

| Identifier | Value | References |

| IUPAC Name | benzene-1,3-diamine;dihydrochloride | [1] |

| CAS Number | 541-69-5 | |

| PubChem CID | 10941 | [1] |

| SMILES | C1=CC(=CC(=C1)N)N.Cl.Cl | [1] |

| InChI Key | SVTOYMIYCMHPIV-UHFFFAOYSA-N | [1] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for researchers. The following sections provide step-by-step protocols based on established methods.

Synthesis from m-Dinitrobenzene via Catalytic Hydrogenation

The industrial synthesis of m-phenylenediamine typically involves the catalytic hydrogenation of m-dinitrobenzene. The resulting free base is then converted to the dihydrochloride salt.

Materials:

-

m-Dinitrobenzene

-

Ethanol (B145695) (or other suitable solvent like benzene)

-

Palladium-Ruthenium on carbon (Pd-Ru/C) catalyst or Nickel on silica (B1680970) catalyst

-

Hydrogen gas

-

Concentrated Hydrochloric Acid (HCl)

-

High-pressure autoclave with stirring mechanism

Procedure:

-

Charge a high-pressure autoclave with m-dinitrobenzene and the solvent (e.g., 50 g of m-dinitrobenzene in 100 mL of ethanol).[4]

-

Add the catalyst (e.g., 0.1 g of 7% Pd, 2% Ru on carbon).[4]

-

Seal the autoclave and purge with an inert gas, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0-2.0 MPa).[4]

-

Heat the mixture to the reaction temperature (e.g., 100-120°C) with constant stirring.[4][5]

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst can be recycled.[4]

-

The filtrate contains the m-phenylenediamine solution. To obtain the dihydrochloride salt, carefully add concentrated hydrochloric acid to the solution until precipitation is complete.

-

Isolate the this compound crystals by filtration.

-

Wash the crystals with a small amount of cold ethanol and dry under vacuum.

References

An In-depth Technical Guide to the Synthesis and Purification of m-Phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of m-phenylenediamine (B132917) dihydrochloride (B599025), a crucial intermediate in the pharmaceutical and polymer industries. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to elucidate the workflow.

Synthesis of m-Phenylenediamine

The most common and industrially significant method for the synthesis of m-phenylenediamine is the catalytic hydrogenation of m-dinitrobenzene. This process offers high yields and purity.

Experimental Protocol: Catalytic Hydrogenation of m-Dinitrobenzene

This protocol is based on established methods for the reduction of nitroaromatics.

Materials:

-

m-Dinitrobenzene

-

Palladium-Ruthenium on a support (e.g., Al₂O₃ or Carbon)

-

Ethanol (B145695) or Benzene (solvent)

-

High-pressure autoclave with stirring mechanism

-

Filtration apparatus

-

Rotary evaporator and vacuum distillation setup

Procedure:

-

Charge a high-pressure autoclave with m-dinitrobenzene, the chosen solvent (ethanol or benzene), and the Pd-Ru catalyst. A typical ratio is 50g of m-dinitrobenzene to 0.1g of catalyst in 100mL of solvent.[1]

-

Seal the autoclave and purge it with nitrogen gas to remove air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1.0-2.0 MPa).[1]

-

Heat the mixture to the reaction temperature (e.g., 100-120°C) with vigorous stirring.[1]

-

Maintain the temperature and pressure for the duration of the reaction (typically until hydrogen uptake ceases), which indicates the completion of the reduction.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to recover the catalyst, which can be recycled.

-

The resulting filtrate is a solution of m-phenylenediamine in the solvent.

Synthesis Data

The following table summarizes the quantitative data from various catalytic systems for the synthesis of m-phenylenediamine.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |

| Pd-Ru | Al₂O₃ | Benzene | 120 | 2.0 | 98.5 | 99.0 |

| Pd-Ru | C | Ethanol | 100 | 1.0 | 98.5 | 99.3 |

| Pd-Ru | Al₂O₃ | Benzene | 120 | 1.5 | 98.8 | 99.1 |

Table 1: Summary of Catalytic Hydrogenation Conditions and Results for m-Phenylenediamine Synthesis.[1]

Purification of m-Phenylenediamine

Crude m-phenylenediamine may contain unreacted starting materials, intermediates, and side products. Several methods can be employed for its purification before conversion to the dihydrochloride salt.

Experimental Protocol: Vacuum Distillation

Procedure:

-

Remove the solvent from the filtrate obtained in the synthesis step using a rotary evaporator.

-

Transfer the crude m-phenylenediamine to a distillation flask suitable for vacuum distillation.

-

Assemble the vacuum distillation apparatus.

-

Apply vacuum and gently heat the flask.

-

Collect the fraction that distills at the boiling point of m-phenylenediamine under the applied pressure (e.g., 128-132°C at reduced pressure).

Experimental Protocol: Melt Crystallization

This method is effective for achieving high-purity, polymer-grade m-phenylenediamine.

Procedure:

-

Heat the crude m-phenylenediamine until it is completely molten.

-

Primary Crystallization: Cool the melt at a controlled rate (e.g., 1-2°C/min) to a specific temperature (e.g., 55-57°C).[2][3]

-

Hold at this temperature to allow for crystal growth.

-

Separate the crystals from the mother liquor via centrifugation or filtration. The mother liquor can be recycled back to a rectification process.

-

Secondary Crystallization: Re-melt the crystals from the primary step.

-

Cool the melt at a slower, controlled rate (e.g., 0.5-1°C/min) to a lower temperature (e.g., 50°C).[2][3]

-

Separate the purified crystals from the mother liquor.

Synthesis of m-Phenylenediamine Dihydrochloride

The purified m-phenylenediamine can be converted to its more stable dihydrochloride salt.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of o-phenylenediamine (B120857) dihydrochloride.

Materials:

-

Purified m-phenylenediamine

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Stannous chloride (optional, as a reducing agent to prevent oxidation)

-

Decolorizing charcoal

-

Ice-salt bath

-

Filtration apparatus

Procedure:

-

Dissolve the purified m-phenylenediamine in a mixture of concentrated hydrochloric acid and water. A small amount of stannous chloride can be added to prevent oxidation and discoloration.

-

Heat the solution gently and treat it with decolorizing charcoal to remove colored impurities.

-

Filter the hot solution to remove the charcoal.

-

To the hot, colorless filtrate, add an additional volume of concentrated hydrochloric acid to induce precipitation.

-

Cool the mixture thoroughly in an ice-salt bath to maximize the crystallization of the dihydrochloride salt.

-

Collect the colorless crystals by suction filtration.

-

Wash the crystals with a small amount of cold, concentrated hydrochloric acid.

-

Dry the purified this compound crystals in a vacuum desiccator over solid sodium hydroxide.

Purification of this compound

The primary method for the purification of this compound is recrystallization.

Experimental Protocol: Recrystallization from Acidified Aqueous Solution

This method is highly effective for obtaining a high-purity product.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water containing a small amount of hydrochloric acid to prevent the formation of the free base. A small quantity of a reducing agent like stannous chloride can be beneficial.

-

If the solution is colored, add a small amount of decolorizing charcoal and boil for a few minutes.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol or a cold mixture of ethanol and water to remove any residual mother liquor.

-

Dry the crystals under vacuum.

Process Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

Caption: Synthesis of m-phenylenediamine via catalytic hydrogenation.

Caption: Purification of m-phenylenediamine and its conversion to the dihydrochloride salt.

References

- 1. Method for preparing polymer-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Eureka | Patsnap [eureka.patsnap.com]

- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN114249658A - Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Google Patents [patents.google.com]

M-Phenylenediamine Dihydrochloride: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-phenylenediamine (B132917) dihydrochloride (B599025) in organic solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including chemical synthesis and pharmaceutical formulation. This document presents available solubility data, details experimental protocols for solubility determination, and illustrates the significance of solubility in the drug development pipeline.

Core Concepts: Solubility and its Importance

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, poor aqueous solubility can hinder the absorption and bioavailability of a potential therapeutic agent.[1] Consequently, early assessment of solubility in various solvent systems, including organic solvents which are often used in synthesis and preclinical formulation, is a critical step in identifying and optimizing promising drug candidates.[2][3]

Solubility of M-Phenylenediamine Dihydrochloride

This compound (CAS 541-69-5) is the dihydrochloride salt of m-phenylenediamine. It is described as a white or slightly reddish crystalline powder.[4]

Qualitative Solubility Data

| Solvent | Qualitative Solubility |

| Alcohol | Soluble[4] |

It is important to note that "alcohol" is a general term, and solubility can vary significantly between different alcohols (e.g., methanol (B129727), ethanol (B145695), isopropanol).

Quantitative Solubility Data of m-Phenylenediamine (Free Base)

While quantitative data for the dihydrochloride salt is scarce, a study by Chen et al. (2020) provides detailed solubility data for the free base, m-phenylenediamine (CAS 108-45-2), in methanol and ethanol at various temperatures. This data is presented below as a reference. It is crucial to recognize that the solubility of the free base will differ from that of its dihydrochloride salt due to differences in crystal lattice energy and interactions with the solvent. However, this information can still offer valuable insights into the behavior of the parent molecule in these common organic solvents.

Solubility of m-Phenylenediamine (Free Base) in Methanol and Ethanol [5]

| Temperature (K) | Mole Fraction Solubility in Methanol (x₁) | Mole Fraction Solubility in Ethanol (x₁) |

| 278.15 | 0.1668 | 0.1072 |

| 283.15 | 0.2115 | 0.1468 |

| 288.15 | 0.2683 | 0.1995 |

| 293.15 | 0.3328 | 0.2634 |

| 298.15 | 0.4045 | 0.3368 |

| 303.15 | 0.4789 | 0.4165 |

| 308.15 | 0.5217 | 0.4892 |

| 313.15 | 0.5589 | 0.5356 |

Data extracted from "Determination and correlation solubility of m-phenylenediamine in (methanol, ethanol, acetonitrile (B52724) and water) and their binary solvents from 278.15 K to 313.15 K"[5]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is essential for obtaining reliable solubility data. The following outlines a general methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent.

Gravimetric Method

The gravimetric method is a common and straightforward technique for determining solubility.

Materials:

-

Analytical balance

-

Isothermal shaker or magnetic stirrer with temperature control

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

The solid compound (solute)

-

The organic solvent of interest

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a known volume or mass of the solvent in a vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an isothermal shaker or on a magnetic stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This time can vary from a few hours to several days and should be determined experimentally.[6]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. This step is critical to ensure that no undissolved solid is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry container (e.g., a watch glass or a small beaker).

-

Dispense the filtered supernatant into the pre-weighed container.

-

Reweigh the container with the solution to determine the mass of the saturated solution.

-

Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.

-

Once all the solvent has evaporated, cool the container to room temperature in a desiccator and weigh it again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

Visualizing Key Processes

To further aid in the understanding of solubility determination and its role in drug development, the following diagrams are provided.

Conclusion

While quantitative solubility data for this compound in organic solvents remains limited in the public domain, this guide provides the available qualitative information and a framework for its experimental determination. The included data for the free base, m-phenylenediamine, serves as a useful, albeit indirect, reference. For researchers and drug development professionals, a thorough understanding and empirical determination of solubility are indispensable for the successful application and advancement of chemical compounds in their respective fields.

References

M-Phenylenediamine Dihydrochloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage requirements for m-phenylenediamine (B132917) dihydrochloride (B599025). The information is collated from publicly available safety data sheets and general chemical stability principles. It is intended to inform laboratory handling, storage, and the design of further stability studies.

Core Compound Properties: M-phenylenediamine dihydrochloride is the salt of m-phenylenediamine, an aromatic amine. The dihydrochloride form is generally more stable than the free base, particularly concerning oxidative degradation. However, like many amine salts, it is susceptible to degradation under specific environmental conditions.

Stability Profile

This compound is generally stable under recommended storage conditions.[1] However, it is sensitive to certain environmental factors that can lead to its degradation. The primary degradation pathway for the free amine, m-phenylenediamine, is oxidation upon exposure to air, which causes a color change to red or purple.[2] While the dihydrochloride salt is more resistant to this, appropriate handling is still crucial.

Table 1: Summary of Stability-Influencing Factors

| Factor | Influence on Stability | Recommended Precautions |

| Light | Light-sensitive; exposure can induce degradation.[3] | Store in light-resistant containers. |

| Moisture | While specific hygroscopicity data is not readily available, amine hydrochlorides can be susceptible to moisture, which may affect solid-state stability. | Store in a dry environment and keep containers tightly sealed. |

| Temperature | Stable at normal room temperatures. | Store in a cool place. |

| Oxygen/Air | The free amine is prone to oxidation. The dihydrochloride salt is more stable but prolonged exposure to air should be avoided.[2] | Store in a tightly sealed container, potentially under an inert atmosphere for long-term storage. |

| pH (in solution) | Stability in solution is pH-dependent. | Use freshly prepared solutions. If storage is necessary, buffer appropriately and conduct stability studies. |

| Compatibility | Incompatible with strong oxidizing agents.[1] | Store away from strong oxidizing agents. |

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Container | Tightly sealed, light-resistant container. | To prevent exposure to light, moisture, and air. |

| Atmosphere | For long-term storage, consider storing under an inert gas (e.g., nitrogen or argon). | To minimize the risk of oxidation. |

| Temperature | Store in a cool, dry place.[4] | To minimize thermal degradation. |

| Location | Store in a well-ventilated area away from incompatible materials, such as strong oxidizing agents.[4] | To prevent hazardous reactions and ensure a safe storage environment. |

Potential Degradation Pathways

While specific degradation products for this compound under typical storage conditions are not detailed in the available literature, potential degradation pathways can be inferred based on the chemistry of aromatic amines.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a solid chemical substance like this compound, based on ICH guidelines Q1A(R2). These protocols would need to be adapted and validated specifically for this compound.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Caption: Workflow for forced degradation studies.

Methodology for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol) at a known concentration (e.g., 1 mg/mL). For solid-state studies, use the neat powder.

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as HPLC with a photodiode array detector, to separate and quantify the parent compound and any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the shelf-life and recommended storage conditions for the substance.

Table 3: Conditions for Long-Term and Accelerated Stability Studies (ICH Q1A(R2))

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Methodology for Long-Term and Accelerated Stability Studies:

-

Sample Packaging: Package the this compound in containers that simulate the proposed storage and distribution packaging.

-

Storage: Place the packaged samples in stability chambers maintained at the conditions specified in Table 3.

-

Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products.

-

Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties to establish a retest period or shelf life.

Analytical Method Considerations

A validated stability-indicating analytical method is crucial for monitoring the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Key aspects of a stability-indicating HPLC method:

-

Specificity: The method must be able to resolve the parent peak from all potential degradation products and any process impurities.

-

Accuracy and Precision: The method should provide accurate and precise measurements of the parent compound and its degradation products.

-

Linearity: The response of the detector should be linear over a defined concentration range.

-

Robustness: The method should be reliable under small, deliberate variations in method parameters.

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is sensitive to light and incompatible with strong oxidizing agents. To maintain its quality, it should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area. For applications requiring high purity, long-term storage under an inert atmosphere is advisable. The development and validation of a specific stability-indicating analytical method are essential for accurately monitoring its stability over time and under various stress conditions. The experimental protocols outlined in this guide provide a framework for conducting such stability assessments in accordance with regulatory expectations.

References

Spectroscopic Characterization of M-phenylenediamine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for m-phenylenediamine (B132917) dihydrochloride (B599025), a compound of interest in various research and development applications. This document details the Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the molecule, offering valuable data for its identification, characterization, and quality control.

Introduction

M-phenylenediamine dihydrochloride is the salt form of m-phenylenediamine, an aromatic amine. The protonation of the two amino groups significantly influences its electronic structure and, consequently, its spectroscopic properties. Understanding these properties is crucial for researchers working with this compound. This guide presents a summary of its key spectroscopic data and the experimental protocols for obtaining them.

Spectroscopic Data

The following sections present the FTIR, NMR, and UV-Vis spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the vibrational modes of the protonated aromatic amine. The data presented below is a representative analysis of typical spectra obtained for this compound in the solid state.

Table 1: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Broad, Strong | N-H stretching vibrations of the ammonium (B1175870) groups (-NH₃⁺) |

| ~1600-1580 | Medium-Strong | Aromatic C=C stretching vibrations |

| ~1500-1450 | Medium-Strong | N-H bending vibrations of the ammonium groups (-NH₃⁺) |

| ~1300-1000 | Medium | C-N stretching vibrations |

| ~900-650 | Medium-Strong | Out-of-plane C-H bending vibrations of the aromatic ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are typically recorded in a deuterated solvent such as D₂O, as the compound is highly soluble in water. The protonation of the amino groups leads to a significant deshielding of the aromatic protons and carbons. The following data is estimated based on the known effects of protonation on the spectra of aromatic amines.

Table 2: ¹H NMR Spectroscopic Data for this compound (Estimated, in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | m | 2H | Aromatic C-H |

| ~7.3-7.5 | m | 2H | Aromatic C-H |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Estimated, in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~130-135 | Aromatic C-N |

| ~120-130 | Aromatic C-H |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in an aqueous solution is expected to be similar to that of m-phenylenediamine in an acidic medium. The protonation of the amino groups causes a hypsochromic (blue) shift of the absorption maxima compared to the free base in a neutral solvent.

Table 4: UV-Vis Spectroscopic Data for this compound (in Water)

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| ~289 | ~2000 |

| ~238 | ~7200 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

FTIR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of dry this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then transferred to a pellet die.

-

Pressure is applied using a hydraulic press to form a transparent or semi-transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

-

A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

NMR Spectroscopy Protocol

Sample Preparation for ¹H and ¹³C NMR:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), may be added for chemical shift referencing (δ = 0.00 ppm).

-

The NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H NMR).

UV-Vis Spectroscopy Protocol

Sample Preparation and Measurement:

-

A stock solution of this compound of a known concentration is prepared in deionized water.

-

A series of dilutions are made from the stock solution to prepare samples of varying concentrations.

-

A quartz cuvette is rinsed and filled with deionized water to serve as a blank for baseline correction.

-

The absorbance of each sample solution is measured over a wavelength range of approximately 200-400 nm using a UV-Vis spectrophotometer.

-

The wavelength(s) of maximum absorbance (λmax) are determined from the resulting spectrum.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Research Applications of m-Phenylenediamine Dihydrochloride (CAS 541-69-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Phenylenediamine (B132917) dihydrochloride (B599025) (MPD), with the CAS number 541-69-5, is the dihydrochloride salt of m-phenylenediamine (1,3-diaminobenzene). This stable, water-soluble crystalline powder is a crucial building block and reagent in a multitude of research and industrial applications. Its bifunctional amine nature makes it a valuable monomer in polymer chemistry for the synthesis of high-performance materials. Furthermore, its reactivity is harnessed in analytical chemistry for derivatization and colorimetric assays. In the realm of pharmaceutical sciences, MPD serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core research applications of m-phenylenediamine dihydrochloride, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in their scientific endeavors.

Core Applications in Polymer Chemistry

M-phenylenediamine is a cornerstone in the synthesis of advanced polymers, imparting thermal stability, chemical resistance, and mechanical strength to the resulting materials. The dihydrochloride form is often preferred for its enhanced stability and ease of handling compared to the free base, which is susceptible to oxidation and discoloration.

Synthesis of Meta-Aramid Fibers (Nomex® Type)

M-phenylenediamine is a critical monomer, along with isophthaloyl chloride, in the low-temperature solution polycondensation to produce poly(m-phenylene isophthalamide), the polymer that constitutes meta-aramid fibers like Nomex®. These fibers are renowned for their exceptional heat and flame resistance.

| Parameter | Condition 1 | Condition 2 | Reference |

| Solvent | N,N-dimethylacetamide (DMAc) | N-methyl-2-pyrrolidone (NMP) | [1] |

| Monomers | m-phenylenediamine, isophthaloyl chloride | m-phenylenediamine, isophthaloyl chloride | [2] |

| Initial Temperature | 0 to -10 °C | 0 to 10 °C | [3] |

| Reaction Time | 90-100 minutes | 4-24 hours | [4],[5] |

| Neutralizing Agent | Calcium hydroxide (B78521) | Lithium chloride (as salt additive) | [3],[5] |

| Resulting Polymer Property | Inherent viscosity of ~1.4 dL/g | High molecular weight polymer | [4],[5] |

This protocol is a representative procedure based on established methods for synthesizing poly(m-phenylene isophthalamide).

Materials:

-

This compound (or m-phenylenediamine, MPD)

-

Isophthaloyl chloride (IPC)

-

Anhydrous N,N-dimethylacetamide (DMAc)

-

Calcium hydroxide (Ca(OH)₂) or Lithium Chloride (LiCl)

-

Nitrogen gas supply

-

Flame-dried, three-necked round-bottom flask with a mechanical stirrer and nitrogen inlet

Procedure:

-

Diamine Solution Preparation: In the reaction flask under a nitrogen atmosphere, dissolve a stoichiometric amount of m-phenylenediamine in anhydrous DMAc. If using MPD dihydrochloride, a pre-neutralization step or in-situ neutralization during polymerization is required. For enhanced solubility, anhydrous lithium chloride (5-10 wt% of the solvent) can be added.

-

Cooling: Cool the stirred diamine solution to a temperature between -10 °C and 0 °C using an appropriate cooling bath.

-

Diacyl Chloride Addition: Dissolve an equimolar amount of isophthaloyl chloride in a minimal amount of anhydrous DMAc. Add this solution dropwise to the cooled, stirred diamine solution over 30-60 minutes, ensuring the temperature remains low.

-

Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.

-

Neutralization: The polymerization reaction produces hydrochloric acid as a byproduct. This is neutralized by adding a slurry of calcium hydroxide in DMAc to the polymer solution until the pH is neutral.[3]

-

Polymer Isolation: The resulting polymer solution (dope) can be used directly for spinning fibers. To isolate the polymer for characterization, it can be precipitated by pouring the solution into a non-solvent like water, followed by thorough washing and drying.

Caption: Low-temperature solution polycondensation of meta-aramid.

Curing Agent for Epoxy Resins

M-phenylenediamine is a widely used aromatic amine curing agent for epoxy resins. It provides excellent thermal and chemical resistance to the cured product. The reaction involves the nucleophilic addition of the amine groups to the epoxide rings of the resin, leading to a highly cross-linked, thermoset polymer network.

| Parameter | Value | Reference |

| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) | [6] |

| Curing Temperature | 85 °C (initial) followed by 150 °C (post-cure) | [6] |

| Curing Time | 2 hours at 85 °C + 2 hours at 150 °C | [6] |

| Glass Transition Temperature (Tg) of Cured Resin | Varies with specific formulation, generally high | [6] |

This protocol provides a general procedure for curing a standard epoxy resin with m-phenylenediamine.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

-

m-Phenylenediamine (or its dihydrochloride, which would require neutralization)

-

Mixing vessel

-

Vacuum oven

-

Mold

Procedure:

-

Resin Preparation: Heat the epoxy resin to approximately 60-80 °C to reduce its viscosity.

-

Curing Agent Addition: Calculate the stoichiometric amount of m-phenylenediamine required based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin. Melt the m-phenylenediamine and add it to the heated epoxy resin.

-

Mixing: Thoroughly mix the components until a homogeneous mixture is obtained.

-

Degassing: Place the mixture in a vacuum oven at 60-80 °C for approximately 15 minutes to remove any entrapped air bubbles.

-

Curing: Pour the degassed mixture into a preheated mold. Cure the resin in an oven following a specific curing schedule, for example, 2 hours at 85 °C followed by a post-cure at 150 °C for 2 hours.[6]

-

Cooling and Demolding: Allow the cured resin to cool slowly to room temperature before demolding.

Caption: General workflow for curing epoxy resin with m-phenylenediamine.

Applications in Analytical Chemistry

The reactivity of the amine groups in m-phenylenediamine makes it a useful reagent in analytical chemistry for the detection and quantification of various analytes.

Colorimetric Determination of Nitrite (B80452) (Griess Test)

While the classical Griess reagent uses sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine, other aromatic amines, including phenylenediamines, can be used in similar diazotization-coupling reactions for the colorimetric determination of nitrite ions. The principle involves the diazotization of the amine by nitrite in an acidic medium, followed by coupling with a suitable compound to form a colored azo dye.

| Parameter | Value | Reference |

| Detection Principle | Diazotization-coupling reaction | [7] |

| Wavelength of Max. Absorbance | ~540 nm | [3] |

| Detection Limit | 0.02 to 2 µM | [7] |

| Linear Range | Typically up to 100 µM | [8] |

This protocol outlines the general steps for the colorimetric determination of nitrite using a Griess-type reaction.

Materials:

-

Sample containing nitrite

-

Griess Reagent A (e.g., Sulfanilamide in acidic solution)

-

Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Nitrite standard solutions

-

Spectrophotometer

-

96-well plate or cuvettes

Procedure:

-

Standard Curve Preparation: Prepare a series of nitrite standard solutions of known concentrations.

-

Sample Preparation: If necessary, filter or deproteinize the samples.

-

Reaction: To a specific volume of the sample and each standard in separate wells or cuvettes, add Griess Reagent A and mix. Allow the diazotization reaction to proceed for a specified time (e.g., 5-10 minutes) at room temperature, protected from light.

-

Color Development: Add Griess Reagent B to each well or cuvette and mix. A pink to reddish-purple color will develop. Allow the color to stabilize for a recommended time (e.g., 10-20 minutes).

-

Measurement: Measure the absorbance of the samples and standards at the wavelength of maximum absorbance (typically around 540 nm) using a spectrophotometer. Use a reagent blank to zero the instrument.

-

Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the nitrite concentration in the samples from the standard curve.

Caption: Workflow for the colorimetric determination of nitrite.

Derivatization Agent for HPLC Analysis

M-phenylenediamine and its derivatives can be used as derivatizing agents in High-Performance Liquid Chromatography (HPLC) to enhance the detection of analytes that lack a suitable chromophore or fluorophore. The amine groups of MPD can react with various functional groups on the analyte to form a derivative with strong UV or fluorescence activity.

While not a derivatization of other analytes, this data demonstrates the conditions for analyzing phenylenediamines themselves.

| Parameter | Value | Reference |

| Column | Primesep 100 mixed-mode | |

| Mobile Phase | Acetonitrile, Water, Sulfuric acid | |

| Detection | UV at 200 nm | |

| LOD for m-Phenylenediamine | 10 ppb (200 nm) |

This is a generalized protocol for the pre-column derivatization of an analyte with a reagent like m-phenylenediamine. The specific conditions will vary depending on the analyte and the derivatizing agent.

Materials:

-

Analyte solution

-

This compound solution

-

Buffer solution to control pH

-

HPLC system with a suitable detector (UV or fluorescence)

Procedure:

-

Reaction Mixture: In a vial, mix the analyte solution with an excess of the this compound solution and a buffer to maintain the optimal pH for the reaction.

-

Derivatization Reaction: Heat the mixture at a specific temperature for a defined period to ensure complete derivatization.

-

Quenching: Stop the reaction by cooling the mixture or adding a quenching reagent.

-

HPLC Analysis: Inject a known volume of the derivatized sample into the HPLC system.

-

Separation and Detection: Separate the derivatized analyte from other components on an appropriate HPLC column and detect it using a UV or fluorescence detector at the wavelength of maximum absorbance or emission of the derivative.

Caption: Workflow for HPLC analysis using pre-column derivatization.

Application in Drug Development: Synthesis of Prazosin

M-phenylenediamine is not directly used as a therapeutic agent. However, its structural motifs are incorporated into more complex molecules with pharmacological activity. A key example is its use as a precursor for an intermediate in the synthesis of Prazosin, an α1-adrenergic receptor antagonist used to treat hypertension, benign prostatic hyperplasia, and PTSD-associated nightmares.

Synthesis of Prazosin Intermediate

The synthesis of Prazosin involves the creation of a quinazoline (B50416) ring system. An intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, can be synthesized from a precursor derived from a substituted aniline, which conceptually relates back to the diamine structure. While m-phenylenediamine itself is not the direct starting material in most modern syntheses, the 1,3-diamine arrangement is fundamental to the quinazoline core.

Caption: A simplified representation of a synthetic route to Prazosin.

Mechanism of Action of Prazosin (Downstream Application)

Prazosin acts as a competitive antagonist at α1-adrenergic receptors, which are found on vascular smooth muscle. By blocking these receptors, Prazosin inhibits the vasoconstrictive effects of catecholamines (e.g., norepinephrine), leading to vasodilation and a decrease in blood pressure. Its effects on α1-receptors in the prostate and bladder neck contribute to its efficacy in benign prostatic hyperplasia.

Caption: Prazosin's antagonism of the α1-adrenergic receptor.

Conclusion

This compound is a versatile and valuable chemical for a wide range of research applications. Its primary utility lies in the synthesis of high-performance meta-aramid polymers and as a robust curing agent for epoxy resins. In analytical chemistry, its reactive nature is exploited for the sensitive determination of nitrite and for the derivatization of analytes for HPLC analysis. Furthermore, it serves as a foundational structure for the synthesis of pharmaceutically active molecules like Prazosin. This guide has provided an in-depth overview of these applications, complete with quantitative data, experimental protocols, and visual diagrams to aid researchers in leveraging the full potential of this important chemical compound.

References

- 1. WO1994023099A1 - Preparation of poly(m-phenylene isophthalamide) filaments - Google Patents [patents.google.com]

- 2. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. US5128059A - Ring-alkylated m-phenylene diamine blends for use in curing epoxy resins - Google Patents [patents.google.com]

- 6. Griess test - Wikipedia [en.wikipedia.org]

- 7. bowdish.ca [bowdish.ca]

- 8. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

M-Phenylenediamine vs. M-Phenylenediamine Dihydrochloride: An In-depth Technical Guide to Their Use in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of m-phenylenediamine (B132917) (MPD) and its dihydrochloride (B599025) salt (MPD·2HCl) in various synthetic applications. Understanding the distinct properties and appropriate uses of the free base versus its salt form is critical for optimizing reaction conditions, improving yields, and ensuring the safe handling of these important chemical intermediates. This document outlines their physicochemical properties, provides detailed experimental protocols for key reactions, and illustrates relevant chemical workflows and pathways.

Executive Summary

M-phenylenediamine is a versatile aromatic diamine widely employed in the synthesis of polymers, dyes, and pharmaceutical intermediates. Its dihydrochloride salt offers distinct advantages in specific synthetic contexts, primarily related to its stability, solubility, and ability to control reaction pH. While the free base is often used in non-aqueous polymerization reactions, the dihydrochloride salt provides significant benefits in aqueous systems and for achieving selective mono-functionalization. This guide will delve into the practical implications of these differences, providing researchers with the necessary information to make informed decisions for their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The choice between m-phenylenediamine and its dihydrochloride salt often hinges on their fundamental physical and chemical properties. The salt form exhibits significantly different solubility and handling characteristics compared to the free base. A summary of these key properties is presented in Table 1.

Table 1: Comparative Physicochemical Properties

| Property | m-Phenylenediamine (MPD) | m-Phenylenediamine Dihydrochloride (MPD·2HCl) | Key Differences and Synthetic Implications |

| CAS Number | 108-45-2[1] | 541-69-5[2] | Unique identifiers for each compound. |

| Molecular Formula | C₆H₈N₂[1] | C₆H₁₀Cl₂N₂[2] | The dihydrochloride contains two molecules of HCl. |

| Molecular Weight | 108.14 g/mol [1] | 181.06 g/mol [2] | Higher molecular weight for the salt form. |

| Appearance | White to reddish crystalline solid, darkens on exposure to air[1] | Light beige to gray-beige crystalline powder | MPD is highly susceptible to air oxidation, leading to discoloration. The salt is more stable in air. |

| Melting Point | 63-66 °C[1] | Decomposes around 260 °C | The high decomposition temperature of the salt makes it unsuitable for melt processing where the free base might be used. |

| Solubility in Water | 42.9 g/100 mL (20 °C)[1] | Freely soluble | The high water solubility of the salt is a key advantage for aqueous-phase reactions. |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetone, chloroform[3] | Soluble in alcohol | MPD is soluble in a wider range of organic solvents, making it suitable for various non-aqueous reaction systems. |

| pKa (conjugate acid) | 5.11 and 2.50[1] | Not applicable (already protonated) | The basicity of MPD is a key feature in its reactivity. The salt form allows for controlled release of the free base by pH adjustment. |

Key Synthetic Applications and Comparative Analysis

Polymer Synthesis: Aramid Fibers (Poly(m-phenylene isophthalamide))

M-phenylenediamine is a crucial monomer for the production of high-performance aramid fibers like Nomex®, which is a poly(m-phenylene isophthalamide). In this polycondensation reaction with isophthaloyl chloride, the free base is typically used in an amide-type solvent.

-

Role of m-Phenylenediamine (Free Base): The nucleophilic amine groups of MPD react with the acyl chloride groups of isophthaloyl chloride to form amide linkages. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc). The free base is readily soluble in these organic solvents, facilitating a homogeneous reaction mixture.

-

Considerations for this compound: The direct use of MPD·2HCl in this type of polymerization is not common. The salt is not readily soluble in many organic solvents used for this polycondensation. Furthermore, the presence of the hydrochloride would neutralize the diamine, rendering it non-nucleophilic. To use the salt, a base would need to be added to liberate the free diamine in situ. This would introduce additional salts into the reaction mixture, which can complicate purification and affect the properties of the final polymer.

Logical Workflow for Aramid Synthesis:

References

The Role of m-Phenylenediamine Dihydrochloride in Aramid Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and role of m-phenylenediamine (B132917) dihydrochloride (B599025) in polymerization reactions, with a primary focus on the synthesis of poly(m-phenylene isophthalamide) (PMIA), a high-performance aramid polymer. The use of m-phenylenediamine in its dihydrochloride form presents specific mechanistic considerations, primarily related to its stability, solubility, and the necessity of in-situ neutralization for the polymerization to proceed.

Core Mechanism: In-Situ Neutralization and Polycondensation

M-phenylenediamine (MPD) is a key monomer in the synthesis of PMIA, prized for its ability to form strong, thermally stable polymers. However, as a free diamine, it is susceptible to oxidation and can be challenging to handle and purify. The use of its dihydrochloride salt offers a more stable and often more soluble precursor for the polymerization process.

The fundamental mechanism involves two key stages:

-

In-Situ Neutralization: M-phenylenediamine dihydrochloride, with its protonated amine groups, is not nucleophilic enough to react with an acyl chloride. Therefore, the polymerization process must include a base (an acid acceptor) to neutralize the dihydrochloride salt and generate the free m-phenylenediamine in situ.

-

Polycondensation: Once the free diamine is formed, it undergoes a nucleophilic acyl substitution reaction with an aromatic diacyl chloride, typically isophthaloyl chloride (IPC), to form the polyamide backbone. This reaction releases hydrogen chloride (HCl) as a byproduct, which must also be neutralized by the acid acceptor to drive the reaction to completion and prevent side reactions.

The overall process is a low-temperature solution polycondensation. The choice of solvent and acid acceptor is critical to achieving a high molecular weight polymer.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of poly(m-phenylene isophthalamide), adapted from established literature.

Polymerization of m-Phenylenediamine with Isophthaloyl Chloride

This protocol describes the standard synthesis of PMIA using the free diamine, which generates HCl that needs to be neutralized.

Materials:

-

m-Phenylenediamine (MPD)

-

Isophthaloyl chloride (IPC)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Calcium hydroxide (B78521) (Ca(OH)₂) or other suitable acid acceptor

-

Nitrogen gas

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is charged with anhydrous DMAc.

-

m-Phenylenediamine is added to the solvent and stirred under a nitrogen atmosphere until completely dissolved.

-

The solution is cooled in an ice bath.

-

Isophthaloyl chloride is added portion-wise to the cooled diamine solution with vigorous stirring. The reaction is highly exothermic.

-

After the addition of IPC is complete, the reaction mixture is stirred for several hours at low temperature, followed by stirring at room temperature to allow the polymer molecular weight to increase.

-

An acid acceptor, such as calcium hydroxide, is added to the polymer solution to neutralize the hydrogen chloride byproduct.[1]

-

The resulting polymer solution is then precipitated by pouring it into a non-solvent like methanol or water.

-

The precipitated polymer is washed thoroughly with methanol and water to remove any unreacted monomers, solvent, and salts.

-

The final polymer is dried in a vacuum oven.

Deduced Protocol for Polymerization using this compound

Based on the established mechanism, the following protocol is proposed for the use of this compound.

Materials:

-

This compound

-

Isophthaloyl chloride (IPC)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

A suitable base (e.g., calcium hydroxide, triethylamine) in a stoichiometric amount to neutralize the dihydrochloride and the byproduct HCl.

-

Methanol

-

Nitrogen gas

Procedure:

-

A reaction vessel is set up as described in Protocol 2.1.

-

Anhydrous DMAc is added to the vessel, followed by this compound.

-

The required amount of a suitable base is added to the solution to neutralize the dihydrochloride salt and form the free diamine. This step is crucial and should be performed under an inert atmosphere.

-

The reaction mixture is cooled, and isophthaloyl chloride is added slowly with vigorous stirring.

-

The polymerization is allowed to proceed, similar to the standard procedure. Additional base may be required to neutralize the HCl generated during the polycondensation.

-

The work-up procedure, including precipitation, washing, and drying, is the same as in Protocol 2.1.

Quantitative Data

| Parameter | Typical Value/Range (using MPD) | Expected Effect of using MPD Dihydrochloride | Reference |

| Monomer Concentration | 10-20 wt% | Similar, depends on solvent and salt solubility | [2] |

| Reaction Temperature | 0-25 °C | Similar, initial neutralization may affect exotherm | [2] |

| Reaction Time | 2-6 hours | Potentially longer due to the initial neutralization step | [2] |

| Inherent Viscosity | 1.5 - 2.5 dL/g | Potentially similar, dependent on purity and stoichiometry | [3] |

| Glass Transition Temp. (Tg) | 270-280 °C | No significant change expected | [3] |

| Decomposition Temp. (TGA) | > 400 °C | No significant change expected | [3] |

Visualizations

The following diagrams illustrate the key mechanistic steps and experimental workflows.

Caption: Workflow for PMIA synthesis using this compound.

Caption: Reaction mechanism showing in-situ neutralization and polycondensation.

Role in Epoxy Resin Curing

M-phenylenediamine is also a well-known curing agent for epoxy resins. In this application, the amine groups react with the epoxide rings of the resin to form a cross-linked thermoset polymer. The use of this compound in this context would again necessitate an initial neutralization step to free the amine groups for the curing reaction to occur. The presence of the resulting salt could, however, influence the properties of the cured epoxy, potentially affecting its electrical or mechanical characteristics.

Conclusion

The use of this compound in polymerization, particularly for the synthesis of aramids like poly(m-phenylene isophthalamide), is a viable approach that leverages the stability and handling advantages of the diamine salt. The core of its mechanism lies in the essential in-situ neutralization to generate the reactive free diamine. This is followed by a standard polycondensation reaction, where the concurrently produced HCl byproduct is also neutralized. While direct comparative data is limited, the fundamental principles of polymer chemistry suggest that with appropriate stoichiometric control of the acid acceptor, high-performance polymers equivalent to those produced from the free diamine can be achieved. This guide provides the foundational knowledge for researchers and professionals to understand and implement this polymerization strategy.

References

potential applications of m-phenylenediamine dihydrochloride in materials science

An In-depth Technical Guide to the Applications of m-Phenylenediamine (B132917) Dihydrochloride (B599025) in Materials Science

Introduction

m-Phenylenediamine (MPD), or 1,3-diaminobenzene, is a highly versatile aromatic diamine that serves as a fundamental building block in the synthesis of a wide array of high-performance materials. Its dihydrochloride salt, m-phenylenediamine dihydrochloride (CAS 541-69-5), offers enhanced stability and handling properties compared to the free diamine, which is susceptible to oxidation and discoloration.[1] This technical guide explores the core applications of this compound in materials science, focusing on its role in the synthesis of advanced polymers and other functional materials. We will delve into its use in creating aramid fibers, epoxy resins, conducting polymers, and dyes, supported by quantitative data, detailed experimental protocols, and process visualizations.

The molecular structure of m-phenylenediamine, featuring two amino groups in a meta-position on a benzene (B151609) ring, is key to its utility. This arrangement allows for the formation of rigid yet kinked polymer chains, imparting unique properties such as high thermal stability, chemical resistance, and exceptional mechanical strength to the resulting materials.[2][3]

Core Applications in Polymer Science

m-Phenylenediamine and its dihydrochloride salt are critical monomers and reagents in the synthesis of several classes of high-performance polymers.

Aramid Fibers (Meta-Aramids)

Perhaps the most prominent application of m-phenylenediamine is in the production of meta-aramid fibers, such as DuPont's Nomex®.[3][4][5] These fibers are renowned for their excellent thermal resistance and flame retardancy.[2] The synthesis involves a low-temperature polycondensation reaction between m-phenylenediamine and an aromatic diacid chloride, typically isophthaloyl chloride (IPC).[4][6][7] The meta-orientation of the linkages in the polymer backbone results in a less rigid and more processable polymer compared to its para-aramid counterpart (Kevlar®), while still maintaining high thermal stability.[5]

Epoxy Resins

m-Phenylenediamine is widely used as a curing agent (or hardener) for epoxy resins.[3][8][9] When mixed with an epoxy prepolymer, the amine groups of MPD react with the epoxide groups, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, thermosetting plastic. The resulting epoxy systems exhibit superior mechanical strength, high thermal stability, and excellent chemical resistance, making them suitable for demanding applications in adhesives, coatings, and advanced composite materials.[3][10]

Conducting Polymers

This compound can be polymerized via oxidative polymerization to produce poly(m-phenylenediamine) (PmPDA).[11][12] This process typically uses an oxidizing agent like ammonium (B1175870) peroxydisulfate (B1198043) in an aqueous solution.[11][12] While less conductive than its counterparts derived from aniline (B41778) or p-phenylenediamine, PmPDA is a semiconductor with properties that are of interest for various electronic applications. The synthesis conditions, such as the starting material (base vs. dihydrochloride salt) and the presence of acid, significantly influence the final properties of the polymer.[11]

Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. m-Phenylenediamine is used as the diamine monomer in a two-stage polycondensation reaction with dianhydrides.[5] The initial reaction forms a soluble poly(amic acid) intermediate, which can be processed into films, fibers, or coatings.[5] A subsequent thermal or chemical cyclization step converts the poly(amic acid) into the final, insoluble, and infusible polyimide.[5] These materials are critical in the aerospace and electronics industries.

Dyes and Pigments

Historically and currently, m-phenylenediamine is a key intermediate in the synthesis of a variety of dyes.[8][10] It is used to produce azo dyes, which are widely used for coloring textiles, leather, and paper.[10][13][14] In hair coloring formulations, it acts as a "coupling agent" to create blue and black shades.[8][15] Specific dyes derived from MPD include Basic Brown 1, Basic Orange 2, and Direct Black 38.[8][15]

Quantitative Data Presentation

The properties of materials derived from this compound are highly dependent on the synthesis conditions. The following tables summarize key quantitative data from cited research.

Table 1: Properties of Poly(m-phenylenediamine) via Oxidative Polymerization

| Monomer Form | Additive | Yield (%) | Conductivity (S cm⁻¹) | Density (g cm⁻³) | Reference |

| 1,3-PDA Base | None | 72 | 6.0 x 10⁻¹⁰ | 1.51 | [11] |

| 1,3-PDA Dihydrochloride | None | 39 | 6.0 x 10⁻¹⁰ | 1.55 | [11] |

| 1,3-PDA Dihydrochloride | Excess 1M HCl | 22 | 2.1 x 10⁻¹⁰ | 1.36 | [11] |

| Data from the oxidative polymerization of 0.2 M phenylenediamine with 0.5 M ammonium peroxydisulfate. |

Table 2: Thermal and Mechanical Properties of a Colorless Polyimide Derived from m-Phenylenediamine

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 363 °C | [16] |

| 5% Weight Loss Temperature (Td5) | 533 °C | [16] |

| Coefficient of Thermal Expansion (CTE) | 18.8 ppm/K | [16] |

| Tensile Strength | 140 MPa | [16] |

| Transmittance @ 430 nm | 83.2% | [16] |

| Properties for a specific polyimide (PI-6) synthesized from a modified m-phenylenediamine diamine and an aromatic dianhydride. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key syntheses involving m-phenylenediamine.

Protocol for Low-Temperature Solution Polycondensation of Meta-Aramid

This protocol is based on the general method for synthesizing poly(m-phenylene isophthalamide).[6][17][18]

-

Solvent Preparation: Prepare a solution of N,N-dimethylacetamide (DMAc) containing a solubilizing salt such as calcium chloride (e.g., 3 wt%).[19]

-

Monomer Dissolution: In a nitrogen-purged reactor equipped with a mechanical stirrer, dissolve a molar equivalent of m-phenylenediamine in the DMAc solvent system.

-

Cooling: Cool the stirred solution to approximately 0°C using an ice-water bath.

-

Polymerization: Slowly add a stoichiometric amount of powdered isophthaloyl chloride (IPC) to the cooled solution while maintaining vigorous stirring. An exothermic reaction will occur.

-

Neutralization & Reaction: Allow the reaction temperature to rise to 50-70°C. During the polymerization, hydrogen chloride (HCl) gas is evolved as a byproduct. Add a neutralizing agent, such as calcium hydroxide (B78521) (Ca(OH)₂), to neutralize the HCl.[17]

-

Completion: Continue the reaction until a viscous polymer solution (spin dope) is formed. The concentration can be adjusted for subsequent wet spinning processes.

Protocol for Oxidative Dispersion Polymerization of this compound

This protocol describes the synthesis of poly(m-phenylenediamine) colloidal dispersions.[11][20]

-

Reagent Preparation: Prepare a 0.2 M aqueous solution of this compound. Prepare a 0.5 M aqueous solution of ammonium peroxydisulfate (oxidant). Prepare a 2 wt% aqueous solution of a steric stabilizer, such as poly(N-vinylpyrrolidone) (PVP).

-

Reaction Setup: In a reaction vessel at ambient temperature, combine the this compound solution with the PVP solution.

-

Initiation: While stirring, add the ammonium peroxydisulfate solution to the monomer solution to initiate the polymerization.

-

Monitoring: The reaction progress can be monitored by recording the temperature, conductivity, and acidity (pH) of the reaction mixture over time. The polymerization is typically exothermic.[11][20]

-

Product Isolation: After the reaction is complete (indicated by the stabilization of temperature and conductivity), the resulting poly(m-phenylenediamine) dispersion can be collected. The polymer particles can be isolated by centrifugation or filtration and washed with deionized water.

Protocol for Synthesis of Azo Dyes

This is a generalized procedure for preparing an azo dye from m-phenylenediamine.[13][14]

-

Diazotization:

-

Dissolve the primary aromatic amine (e.g., 4-aminoacetophenone) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature. This forms the diazonium salt.

-

-

Coupling Reaction:

-

Prepare a separate solution of m-phenylenediamine (the coupling agent) in a suitable solvent.

-

Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with constant stirring.

-

Maintain the temperature below 10°C. The coupling reaction will occur, leading to the formation of the azo dye, which often precipitates from the solution.

-

-

Isolation and Purification:

-

Filter the precipitated dye.

-

Wash the crude dye with cold water to remove unreacted salts.

-

The dye can be further purified by recrystallization from an appropriate solvent.

-

Visualizations of Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the chemical processes and experimental logic.

Caption: Synthesis pathway for meta-aramid polymer via low-temperature polycondensation.

Caption: General experimental workflow for polymer synthesis and characterization.

Caption: Proposed mechanism for the oxidative polymerization of m-phenylenediamine.

Conclusion

This compound is a cornerstone material for creating high-performance polymers. Its utility spans from heat-resistant aramid fibers and robust epoxy resins to functional materials like conducting polymers and polyimides. The stability and handling advantages of the dihydrochloride salt make it a preferred choice in many industrial and research settings. The ability to precisely control the properties of the final material through careful selection of co-monomers and synthesis conditions ensures that m-phenylenediamine will remain a critical component in the advancement of materials science. Future research will likely continue to explore novel polymer architectures and composites derived from this versatile building block to meet the demands of modern technology.

References

- 1. This compound|CAS 541-69-5 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. marketpublishers.com [marketpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Unveiling the Powerhouse Material: A Deep Dive into Aramid Fibers [textilefocus.com]

- 7. mdpi.com [mdpi.com]

- 8. m-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 9. M PHENYLENEDIAMINE | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 10. leapchem.com [leapchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. aarti-industries.com [aarti-industries.com]

- 16. researchgate.net [researchgate.net]

- 17. Production process of aramid fiber [tchaintech.com]

- 18. EP2471983A1 - Method For Preparing Meta-Aramid Fibers - Google Patents [patents.google.com]

- 19. btraindia.com [btraindia.com]

- 20. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling and Laboratory Applications of m-Phenylenediamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of m-Phenylenediamine (B132917) Dihydrochloride (B599025), a chemical compound with significant applications in laboratory settings. This document outlines its chemical and physical properties, critical safety and handling procedures, and detailed experimental protocols where it is utilized. The information is intended to ensure its safe and effective use by researchers, scientists, and professionals in drug development and other scientific fields.

Chemical and Physical Properties

m-Phenylenediamine Dihydrochloride, with the chemical formula C₆H₈N₂·2HCl, is the dihydrochloride salt of m-phenylenediamine.[1] It is a light beige to gray-beige crystalline powder.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and application in the laboratory.

| Property | Value | Reference(s) |

| Synonyms | 1,3-Diaminobenzene dihydrochloride, 1,3-Benzenediamine, dihydrochloride | |

| CAS Number | 541-69-5 | |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [1][3] |

| Molecular Weight | 181.06 g/mol | [3] |

| Appearance | Light beige to light grey crystalline powder | [1][2] |

| Melting Point | 260°C (decomposes) | |

| Boiling Point | 283.2°C at 760 mmHg | |

| Flash Point | 147.6°C | |

| Solubility | Freely soluble in water | [4] |

| Stability | Stable under normal conditions, but is light sensitive. |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure risks.

GHS Hazard Classification: [5]

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-